molecular formula C10H17N6O6P B1139252 2'-Deoxyadenosine-3'-monophosphate ammonium salt CAS No. 102783-55-1

2'-Deoxyadenosine-3'-monophosphate ammonium salt

Cat. No.: B1139252
CAS No.: 102783-55-1
M. Wt: 348.25
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Description

2’-Deoxyadenosine-3’-monophosphate ammonium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-3’-monophosphate ammonium salt typically involves the phosphorylation of 2’-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Deoxyadenosine-3’-monophosphate ammonium salt may involve large-scale phosphorylation reactions using automated synthesizers. The process is optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-3’-monophosphate ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Deoxyadenosine derivatives with modified functional groups.

    Reduction: Deoxyadenosine with a hydroxyl group replacing the phosphate group.

    Substitution: Various nucleotide analogs with different functional groups.

Scientific Research Applications

2’-Deoxyadenosine-3’-monophosphate ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleotide analogs.

    Biology: Plays a role in studying DNA replication and repair mechanisms.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-3’-monophosphate ammonium salt involves its incorporation into DNA or RNA strands during synthesis. It acts as a chain terminator, preventing the elongation of the nucleic acid strand. This property is particularly useful in studying DNA polymerase activity and in the development of antiviral drugs that target viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxyguanosine-5’-monophosphate
  • Thymidine-5’-monophosphate

Uniqueness

2’-Deoxyadenosine-3’-monophosphate ammonium salt is unique due to its specific phosphate group attachment at the 3’ position, which distinguishes it from other nucleotide analogs that typically have the phosphate group at the 5’ position. This structural difference imparts unique biochemical properties, making it valuable for specific research applications.

Biological Activity

2'-Deoxyadenosine-3'-monophosphate ammonium salt (dAMP) is a nucleotide that plays a significant role in various biological processes, particularly in molecular biology and biochemistry. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of deoxyadenosine monophosphate, characterized by the phosphate group attached to the 3' position of the deoxyribose sugar. Its structural similarity to natural nucleotides makes it a valuable tool in research, particularly for studying DNA and RNA synthesis, replication, and repair mechanisms.

The primary mechanism of action for dAMP involves its incorporation into nucleic acid strands during synthesis. It acts as a chain terminator , thereby preventing further elongation of DNA or RNA strands. This property is particularly useful in the study of DNA polymerase activity and the development of antiviral drugs targeting viral replication.

1. Inhibition of DNA Polymerase

dAMP has been shown to inhibit DNA polymerase activity, which is essential for DNA replication. This inhibition can be exploited in research settings to understand the dynamics of DNA synthesis and repair.

2. Antiviral and Anticancer Potential

Research indicates that dAMP may have therapeutic applications in antiviral and anticancer treatments. Its ability to terminate nucleic acid chains can be leveraged to design drugs that interfere with viral replication or cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of dAMP, it is helpful to compare it with similar compounds:

CompoundStructureBiological Activity
2'-Deoxyadenosine-5'-monophosphatePhosphate at 5' positionInvolved in energy metabolism
2'-Deoxycytidine-5'-monophosphatePhosphate at 5' positionPlays a role in RNA synthesis
2'-Deoxyguanosine-5'-monophosphatePhosphate at 5' positionImportant for DNA synthesis
2'-Deoxyadenosine-3'-monophosphate Phosphate at 3' position Chain terminator in nucleic acids

Uniqueness: The specific attachment of the phosphate group at the 3' position distinguishes dAMP from other nucleotide analogs, imparting unique biochemical properties that make it especially valuable for certain research applications.

Research Findings

Several studies have highlighted the biological activity and potential applications of dAMP:

  • Study on Nucleotide Analogues: A systematic review indicated that nucleotide analogs like dAMP could serve as effective inhibitors of enzymes involved in nucleic acid metabolism, suggesting their utility in therapeutic contexts .
  • Mechanistic Studies: Research demonstrated that dAMP's incorporation into DNA could lead to chain termination, providing insights into its role as a potential drug candidate against viral infections and cancer .

Case Studies

  • Antiviral Drug Development:
    A study explored the use of dAMP as a building block for synthesizing antiviral agents targeting HIV. The results showed promising activity against viral replication by incorporating dAMP into synthetic nucleotides designed to inhibit reverse transcriptase .
  • Cancer Therapeutics:
    Another case study investigated the effects of dAMP on cancer cell lines. The findings suggested that dAMP could induce apoptosis in certain cancer cells by disrupting normal DNA synthesis pathways, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H3/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDFTFVBQLVIIF-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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